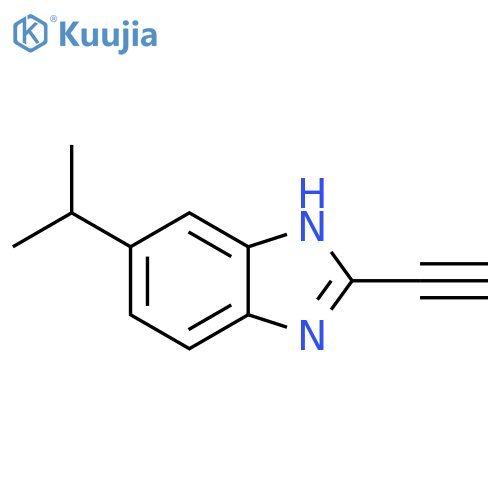

Cas no 2137828-99-8 (2-ethynyl-6-(propan-2-yl)-1H-1,3-benzodiazole)

2137828-99-8 structure

商品名:2-ethynyl-6-(propan-2-yl)-1H-1,3-benzodiazole

2-ethynyl-6-(propan-2-yl)-1H-1,3-benzodiazole 化学的及び物理的性質

名前と識別子

-

- 2-ethynyl-6-(propan-2-yl)-1H-1,3-benzodiazole

- EN300-802013

- 2137828-99-8

-

- インチ: 1S/C12H12N2/c1-4-12-13-10-6-5-9(8(2)3)7-11(10)14-12/h1,5-8H,2-3H3,(H,13,14)

- InChIKey: FSBUZODNLIOPRA-UHFFFAOYSA-N

- ほほえんだ: N1C(C#C)=NC2=CC=C(C=C12)C(C)C

計算された属性

- せいみつぶんしりょう: 184.100048391g/mol

- どういたいしつりょう: 184.100048391g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 250

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 28.7Ų

2-ethynyl-6-(propan-2-yl)-1H-1,3-benzodiazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-802013-1.0g |

2-ethynyl-6-(propan-2-yl)-1H-1,3-benzodiazole |

2137828-99-8 | 1g |

$0.0 | 2023-06-06 |

2-ethynyl-6-(propan-2-yl)-1H-1,3-benzodiazole 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Xiao-Hua Li,Bao-Ji Wang,Xiao-Lin Cai,Li-Wei Zhang,Guo-Dong Wang,San-Huang Ke RSC Adv., 2017,7, 28393-28398

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

2137828-99-8 (2-ethynyl-6-(propan-2-yl)-1H-1,3-benzodiazole) 関連製品

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)

- 1508145-19-4(4-ethoxy-3,5-difluorobenzene-1-sulfonamide)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬